molecular formula C15H15NO3 B12661331 8-Hydroxyquinolinium (E,E)-hexa-2,4-dienoate CAS No. 27143-44-8

8-Hydroxyquinolinium (E,E)-hexa-2,4-dienoate

Cat. No.: B12661331
CAS No.: 27143-44-8
M. Wt: 257.28 g/mol
InChI Key: FPJPOOKQTKUORC-PLKIVWSFSA-N
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Description

8-Hydroxyquinolinium (E,E)-hexa-2,4-dienoate is a compound derived from 8-hydroxyquinoline, a heterocyclic organic compound known for its diverse applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxyquinolinium (E,E)-hexa-2,4-dienoate typically involves the reaction of 8-hydroxyquinoline with (E,E)-hexa-2,4-dienoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxyquinolinium (E,E)-hexa-2,4-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroquinoline derivatives .

Mechanism of Action

The mechanism of action of 8-hydroxyquinolinium (E,E)-hexa-2,4-dienoate involves its ability to chelate metal ions, which can disrupt various biological processes. The compound can interact with molecular targets such as enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects. The pathways involved may include the generation of reactive oxygen species (ROS) and the disruption of cellular homeostasis .

Comparison with Similar Compounds

Uniqueness: Its ability to form stable complexes with metal ions also sets it apart from other similar compounds .

Biological Activity

8-Hydroxyquinolinium (E,E)-hexa-2,4-dienoate is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H15NO3
  • Molecular Weight : 257.2845 g/mol
  • CAS Number : 27143-44-8

8-Hydroxyquinolinium derivatives exhibit biological activity through various mechanisms:

  • Metal Chelation : The compound acts as a bidentate chelator, forming stable complexes with metal ions such as Cu(II) and Fe(III), which are essential for many biological processes .
  • Antimicrobial Activity : It has shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function .
  • Anticancer Properties : The compound has been investigated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .

Antimicrobial Efficacy

A study evaluated the antibacterial activity of 8-hydroxyquinolinium derivatives against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. Below is a summary table of the results:

Bacterial StrainMIC (mg/mL)Comparison with Standard Drug
Staphylococcus aureus0.0625Standard drug: 0.125
Klebsiella pneumoniae0.125Standard drug: 0.0625
Pseudomonas aeruginosa0.250Standard drug: 0.125
Enterococcus faecium0.500Standard drug: 0.250

The compound demonstrated superior activity against Staphylococcus aureus, indicating its potential as an effective antibacterial agent .

Anticancer Activity

Research involving HeLa cells indicated that 8-hydroxyquinolinium derivatives exhibited significant cytotoxic effects at concentrations ranging from 0 to 200 µM without affecting non-cancerous cells, suggesting a selective action against cancer cells .

Case Studies

  • Antiviral Activity : A recent study highlighted the antiviral potential of 8-hydroxyquinolinium derivatives against HIV-1. The compound's activity was assessed using biochemical assays to determine IC50 values:
    • IC50 against HIV-1 Reverse Transcriptase : ~19 nM
    • EC50 in cell-based assays : <0.2 µM
    These results indicate potent antiviral properties that warrant further investigation for therapeutic applications in HIV treatment .
  • Neuroprotective Effects : In neuroprotection studies, the compound has shown promise as an iron-chelator, which is beneficial in conditions like neurodegenerative diseases where iron accumulation is detrimental .

Properties

CAS No.

27143-44-8

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

(2E,4E)-hexa-2,4-dienoate;quinolin-1-ium-8-ol

InChI

InChI=1S/C9H7NO.C6H8O2/c11-8-5-1-3-7-4-2-6-10-9(7)8;1-2-3-4-5-6(7)8/h1-6,11H;2-5H,1H3,(H,7,8)/b;3-2+,5-4+

InChI Key

FPJPOOKQTKUORC-PLKIVWSFSA-N

Isomeric SMILES

C/C=C/C=C/C(=O)[O-].C1=CC2=C(C(=C1)O)[NH+]=CC=C2

Canonical SMILES

CC=CC=CC(=O)[O-].C1=CC2=C(C(=C1)O)[NH+]=CC=C2

Origin of Product

United States

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